(S)-Lisinopril-d5 Sodium (S)-Lisinopril-d5 Sodium
Brand Name: Vulcanchem
CAS No.: 1356847-28-3
VCID: VC0020029
InChI: InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18+;/m0./s1/i1D,2D,3D,7D,8D;
SMILES: C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na]
Molecular Formula: C₂₁H₂₆D₅N₃NaO₅
Molecular Weight: 433.51

(S)-Lisinopril-d5 Sodium

CAS No.: 1356847-28-3

Cat. No.: VC0020029

Molecular Formula: C₂₁H₂₆D₅N₃NaO₅

Molecular Weight: 433.51

* For research use only. Not for human or veterinary use.

(S)-Lisinopril-d5 Sodium - 1356847-28-3

Specification

CAS No. 1356847-28-3
Molecular Formula C₂₁H₂₆D₅N₃NaO₅
Molecular Weight 433.51
Standard InChI InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18+;/m0./s1/i1D,2D,3D,7D,8D;
SMILES C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na]

Introduction

(S)-Lisinopril-d5 Sodium is a deuterium-labeled form of lisinopril, a well-established angiotensin-converting enzyme (ACE) inhibitor commonly used in treating hypertension and heart failure. The incorporation of five deuterium atoms into the molecule's structure enhances its stability and makes it particularly valuable as an internal standard for analytical procedures. The compound is specifically designed for research applications and serves as a reference material in pharmaceutical analysis rather than for therapeutic use.

The development of deuterated standards like (S)-Lisinopril-d5 Sodium represents an important advancement in analytical chemistry, particularly in the field of mass spectrometry, where such compounds enable more accurate quantification of their non-deuterated counterparts in complex biological matrices. The unique properties of this compound make it an essential tool for researchers working on quantitative analysis of lisinopril in various biological samples .

Chemical Properties and Structure

Basic Chemical Information

(S)-Lisinopril-d5 Sodium is characterized by specific chemical identifiers and properties that define its molecular structure and physical characteristics. The following table summarizes the key chemical properties of this compound:

PropertyValue
Chemical Name(S)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]-L-proline-d5 Sodium
CAS Number1356847-28-3
Molecular FormulaC₂₁H₂₆D₅N₃NaO₅
Molecular Weight433.51 g/mol
Physical AppearanceWhite to Pale Yellow Solid
PubChem CID71749821

The compound features five deuterium atoms strategically incorporated into its structure, replacing specific hydrogen atoms in the original lisinopril molecule. This deuteration provides distinct mass spectrometric properties while maintaining chemical behavior similar to non-deuterated lisinopril .

Structural Characteristics

The molecular structure of (S)-Lisinopril-d5 Sodium retains the core pharmacophore of lisinopril but with deuterium atoms replacing hydrogen at specific positions. The parent lisinopril structure consists of a proline residue, a lysine residue, and a phenylpropyl group. In the deuterated form, five hydrogen atoms are replaced with deuterium (heavy hydrogen), primarily on the proline portion of the molecule .

The sodium salt form imparts specific solubility characteristics that are beneficial for analytical applications. The stereochemistry is preserved with the (S) configuration, which is critical for maintaining the structural integrity and comparability to the parent compound .

Synthesis and Preparation

Synthetic Route

The synthesis of (S)-Lisinopril-d5 Sodium involves a carefully controlled process to ensure selective deuteration at the desired positions in the molecule. The synthetic route typically begins with the parent compound lisinopril, followed by a deuterium exchange reaction under specific conditions. This process requires precise control of reaction parameters to achieve the desired level of deuteration.

The general synthetic approach involves several key steps:

  • Preparation of the lisinopril precursor with appropriate protecting groups

  • Selective deuteration using deuterium donors under controlled conditions

  • Deprotection steps to reveal the final functional groups

  • Conversion to the sodium salt form through neutralization with sodium hydroxide or similar basic sodium compounds

  • Purification to achieve the required analytical grade

Purification and Quality Control

After synthesis, (S)-Lisinopril-d5 Sodium undergoes rigorous purification processes to ensure high purity, which is essential for its application as an analytical standard. Typical purification techniques include chromatographic methods such as high-performance liquid chromatography (HPLC) and recrystallization. Quality control measures typically verify a purity of 95% or higher, with deuterium incorporation exceeding 98% at the specified positions .

The final product is characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structural integrity, purity, and degree of deuteration.

Applications in Research and Analysis

Use as an Internal Standard

The primary application of (S)-Lisinopril-d5 Sodium is as an internal standard in mass spectrometry-based analytical methods. As an internal standard, it provides several significant advantages in quantitative analysis:

  • Nearly identical chromatographic behavior to non-deuterated lisinopril

  • Distinct mass spectrometric response due to the mass difference from deuterium

  • Compensation for matrix effects in complex biological samples

  • Correction for extraction efficiency during sample preparation

  • Normalization for instrument response variations

These characteristics make (S)-Lisinopril-d5 Sodium particularly valuable in bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations containing lisinopril .

Analytical Method Development

Researchers utilize (S)-Lisinopril-d5 Sodium in developing and validating analytical methods for lisinopril quantification. The compound enables the development of highly sensitive and specific methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Method development typically involves:

  • Optimization of chromatographic separation conditions

  • Development of mass spectrometric detection parameters

  • Validation of method parameters including linearity, accuracy, precision, and limits of detection and quantification

  • Application to real sample analysis

The inclusion of (S)-Lisinopril-d5 Sodium as an internal standard significantly improves the reliability and reproducibility of these analytical methods, making them suitable for regulatory submissions and clinical applications .

Research Findings

Analytical Performance Studies

Several studies have demonstrated the effectiveness of (S)-Lisinopril-d5 Sodium as an internal standard in analytical methods. Research has shown that the use of this deuterated standard enables achievement of lower limits of quantification, indicating enhanced sensitivity for detecting lisinopril in various biological matrices, particularly plasma samples.

The improved analytical performance is attributed to the compound's ability to compensate for matrix effects and variations in extraction efficiency, which are common challenges in bioanalytical methods. Studies have demonstrated that methods incorporating (S)-Lisinopril-d5 Sodium as an internal standard can achieve quantification limits in the low nanogram per milliliter range, suitable for therapeutic drug monitoring and pharmacokinetic studies.

Stability Characteristics

Research has also focused on the stability characteristics of (S)-Lisinopril-d5 Sodium compared to non-deuterated lisinopril. The deuterated compound demonstrates enhanced stability under various analytical conditions, including:

  • Improved stability during sample preparation

  • Reduced susceptibility to degradation during storage

  • Consistent behavior under various chromatographic conditions

  • Predictable fragmentation patterns in mass spectrometry

These stability advantages make (S)-Lisinopril-d5 Sodium particularly valuable in long-term studies and in applications requiring robust analytical methods that can be transferred between laboratories.

SpecificationTypical Value
Purity≥95%
Deuterium Incorporation>98% atom D
FormatNeat (solid)
Product TypeStable Isotope Labelled, API Reference Standard
Storage Recommendations-20°C under inert atmosphere

Commercial products are typically accompanied by certificates of analysis documenting the actual purity, identity confirmation, and deuterium incorporation level for each specific lot .

Market Considerations

The compound is primarily marketed to pharmaceutical research laboratories, bioanalytical service providers, and quality control departments requiring validated internal standards for lisinopril analysis. As a specialized analytical reference standard, it is typically supplied in milligram quantities sufficient for analytical method development and routine application .

Commercial suppliers often provide additional documentation including spectral data, handling recommendations, and safety data sheets to support proper laboratory use of the compound. Due to its specialized nature, (S)-Lisinopril-d5 Sodium is generally considered a controlled or restricted product, and suppliers may require documentation of research purposes before fulfilling orders .

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